molecular formula C18H21N5O5 B1227197 4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide

4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide

Cat. No. B1227197
M. Wt: 387.4 g/mol
InChI Key: QAIBPFAWVINELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide is a member of benzamides.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Evaluation in Cancer Treatment : A series of compounds similar to the queried chemical, which included the 1,3,4-oxadiazole moiety, were synthesized and evaluated for their anticancer activity. These compounds showed promising results against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Applications

  • Antimycobacterial Screening : Research conducted on similar N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antimycobacterial activity against Mycobacterium tuberculosis. Some molecules in this study did not exhibit toxicity against normal cell lines, indicating their potential for drug development (Nayak et al., 2016).

  • Antibacterial and Antifungal Properties : A study on various N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides showed considerable potential in antibacterial and antifungal activities. These compounds were effective against both gram-positive and gram-negative bacteria, as well as several fungi (Desai et al., 2016).

Antioxidant and Corrosion Inhibition

  • Antioxidant Activity and Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole were studied for their antioxidant activity and ability to inhibit corrosion on mild steel in acidic conditions. The study provided insights into the protective layer formation and adsorption characteristics, suggesting potential applications in materials science (Ammal et al., 2018).

Nematocidal Activity

  • Nematocidal Properties : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Some compounds showed significant activity against Bursaphelenchus xylophilus, a pest causing damage in forestry (Liu et al., 2022).

properties

Product Name

4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide

InChI

InChI=1S/C18H21N5O5/c1-11-5-7-14(8-6-11)15(24)19-18(4,9-25-16-12(2)20-27-22-16)10-26-17-13(3)21-28-23-17/h5-8H,9-10H2,1-4H3,(H,19,24)

InChI Key

QAIBPFAWVINELY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(COC2=NON=C2C)COC3=NON=C3C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(COC2=NON=C2C)COC3=NON=C3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide
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4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide
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4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide
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4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide
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4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide
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4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide

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